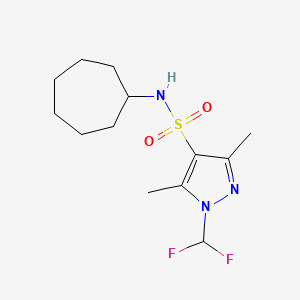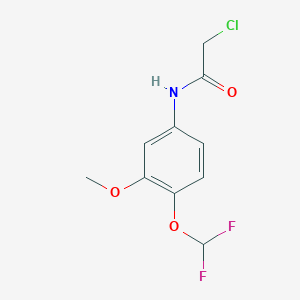![molecular formula C16H15F2N3 B10921485 4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921485.png)
4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, a methyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine involves several steps, starting from readily available precursors
-
Synthetic Routes and Reaction Conditions
-
Industrial Production Methods
- Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, which can be categorized into several types:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the difluoromethyl group or other functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
Properties
Molecular Formula |
C16H15F2N3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H15F2N3/c1-3-21-16-14(10(2)20-21)12(15(17)18)9-13(19-16)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |
InChI Key |
MWTCVHOTMWOGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10921402.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921408.png)
![2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B10921409.png)
![1-benzyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921431.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10921437.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B10921440.png)
![5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10921442.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921459.png)
![N-[(1Z)-3-[(4-fluorobenzyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10921463.png)
![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921477.png)
![N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10921497.png)

